molecular formula C8H8F2O2 B1598685 2,6-Difluoro-4-methoxybenzyl alcohol CAS No. 79538-27-5

2,6-Difluoro-4-methoxybenzyl alcohol

Cat. No.: B1598685
CAS No.: 79538-27-5
M. Wt: 174.14 g/mol
InChI Key: NQCOOQYMRMQAJT-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methoxybenzyl alcohol is an organic compound with the molecular formula C8H8F2O2. It is a derivative of benzyl alcohol, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and a methoxy group at the 4 position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluoro-4-methoxybenzyl alcohol can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-difluoro-4-methoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds under mild conditions at room temperature, yielding the desired alcohol .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as catalytic hydrogenation of the corresponding aldehyde using a palladium catalyst. This method offers higher efficiency and can be conducted under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-methoxybenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, CrO3, and other oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Scientific Research Applications

2,6-Difluoro-4-methoxybenzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and aldehydes.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-difluoro-4-methoxybenzyl alcohol depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-4-methoxybenzyl alcohol is unique due to the specific positioning of its fluorine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms at the 2 and 6 positions can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .

Properties

IUPAC Name

(2,6-difluoro-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCOOQYMRMQAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395733
Record name 2,6-Difluoro-4-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79538-27-5
Record name 2,6-Difluoro-4-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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